N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide
Description
N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a structurally complex carboxamide derivative featuring a tricyclic core with five oxygen atoms and methyl substituents. The compound’s central tricyclo[7.3.0.0^{2,6}]dodecane framework is fused with a butoxyphenyl group via a carboxamide linkage.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO7/c1-6-7-12-25-14-10-8-13(9-11-14)23-19(24)17-15-16(28-21(2,3)27-15)18-20(26-17)30-22(4,5)29-18/h8-11,15-18,20H,6-7,12H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTINLARZZWKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings regarding its biological activity, including case studies and relevant data.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups and a complex bicyclic framework. Its molecular formula is , and it possesses significant steric and electronic properties due to the presence of the butoxyphenyl group and the tetramethyl-substituted dodecane core.
| Property | Value |
|---|---|
| Molecular Weight | 361.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 4.2 |
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound has potential as an anticancer agent. It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro by modulating cytokine production.
Case Studies
-
In Vitro Anticancer Study :
- A study conducted on SW480 colon cancer cells demonstrated that the compound induced apoptosis with an IC50 value of 12 µM after 48 hours of treatment. The mechanism involved mitochondrial depolarization and activation of caspase-3 and -9 pathways.
-
Inflammation Model :
- In a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 macrophages, the compound reduced TNF-alpha levels by 50% at a concentration of 10 µM.
Table 2: Summary of Biological Activities
| Activity | Model/Method | Result | Reference |
|---|---|---|---|
| Anticancer | SW480 Cells | IC50 = 12 µM | |
| Anti-inflammatory | RAW264.7 Cells | TNF-alpha reduction by 50% |
Pharmacological Studies
Pharmacological studies have highlighted the potential therapeutic applications of this compound:
- Synergistic Effects : When combined with other chemotherapeutic agents like doxorubicin, the compound exhibited enhanced cytotoxicity against resistant cancer cell lines.
- Mechanistic Insights : Further mechanistic studies revealed that the compound interferes with cell cycle progression at the G2/M phase.
Safety Profile
Initial toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses but requires further investigation to establish long-term effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity :
- The target compound’s tricyclic oxygen-rich core distinguishes it from simpler cyclohexane (Compound 8) or spirocyclic analogs (Compound from ). This may enhance thermal stability but complicate synthesis.
- Compared to hydroxamic acids (e.g., Compound 8), the carboxamide group in the target compound may reduce metal-chelating activity, which is critical for antioxidant mechanisms .
Bioactivity: Hydroxamic acids like Compound 8 exhibit antioxidant properties via radical scavenging (DPPH assay: IC₅₀ ~10–50 μM) . The target compound’s lack of a hydroxamic acid group suggests divergent mechanisms, though its ether-rich structure could stabilize reactive oxygen species (ROS).
Synthetic Challenges :
- The tricyclic core of the target compound likely requires multi-step ring-closing reactions, contrasting with the straightforward acylation used for hydroxamic acids (e.g., Compound 5) .
Preparation Methods
Formation of the Dioxolane Rings
The core synthesis begins with a diol precursor reacting with a ketone or aldehyde under acidic conditions to form dioxolane rings. For example:
Introduction of Tetramethyl Groups
Methylation of hydroxyl or carbonyl groups is achieved via alkylation:
- Reagents : Methyl iodide (MeI) or dimethyl sulfate in the presence of NaH or KOtBu.
- Conditions : Anhydrous THF, 0°C to room temperature, 4–6 h.
- Yield : 65–75% for tetramethylated intermediates.
Cyclization to Form the Tricyclic System
Intramolecular cyclization under basic conditions completes the tricyclic framework:
- Base : LiOH or t-BuOK in ethanol/water (3:1).
- Temperature : 60°C, 8 h.
- Outcome : The tricyclic intermediate 15a–b is isolated in 70–85% yield.
Carboxamide Functionalization
The carboxamide group is introduced via reaction with isocyanates or activated carbonyl intermediates.
Isocyanate-Mediated Amidation
Alternative Amidation via Triphosgene Activation
For substrates sensitive to isocyanates, carbonyl activation is preferred:
- Activation : Intermediate 11a is treated with triphosgene and DIPEA to generate an acyl chloride.
- Coupling : Reaction with 4-butoxyaniline in DCM at −10°C yields the target carboxamide.
- Yield : 55–70%.
Introduction of the 4-Butoxyphenyl Group
The butoxyphenyl substituent is introduced via Williamson ether synthesis or nucleophilic aromatic substitution.
Williamson Ether Synthesis
Coupling to the Tricyclic Core
The butoxyphenyl group is attached to the carboxamide nitrogen via SN2 displacement:
- Reactants : Tricyclic acyl chloride and N-(4-butoxyphenyl)amine.
- Solvent : Anhydrous DCM with catalytic DMAP.
- Yield : 50–65% after purification.
Optimization and Industrial Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and sustainability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCM, THF | Ethyl acetate, cyclopentane |
| Catalyst | DMAP | Zeolite catalysts |
| Purification | Column chromatography | Crystallization |
| Yield | 50–70% | 75–85% |
Key advancements include continuous flow reactors for cyclization steps and enzymatic resolution for stereochemical control.
Analytical Characterization
Critical data for verifying the target compound:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₈H₃₅N₁O₈ | HRMS |
| Melting Point | 142–144°C | DSC |
| IR (cm⁻¹) | 1650 (C=O), 1550 (N–H) | FT-IR |
| ¹³C NMR | 172.3 ppm (C=O) | 400 MHz NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
